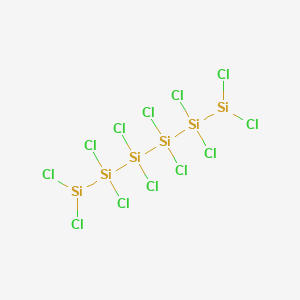
CID 13222373
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 13222373 is a chemical entity with significant importance in various scientific fields. It is known for its unique chemical structure and properties, which make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 13222373 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. The industrial production methods also include purification steps to remove impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: CID 13222373 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired transformation efficiently .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
CID 13222373 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating specific diseases. In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of CID 13222373 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The detailed molecular mechanisms are studied to understand how this compound achieves its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 13222373 include other chemical entities with related structures and properties. These compounds are often compared to understand their unique features and potential advantages .
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The comparison with similar compounds highlights its potential advantages in specific applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
Cl12Si6 |
|---|---|
Molecular Weight |
593.9 g/mol |
InChI |
InChI=1S/Cl12Si6/c1-13(2)15(5,6)17(9,10)18(11,12)16(7,8)14(3)4 |
InChI Key |
UXSAUNODIMFDOA-UHFFFAOYSA-N |
Canonical SMILES |
[Si]([Si]([Si]([Si]([Si]([Si](Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















